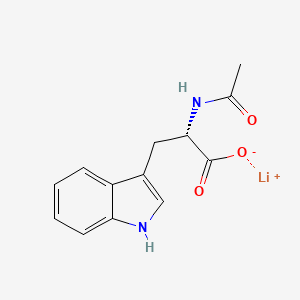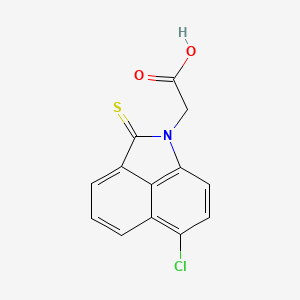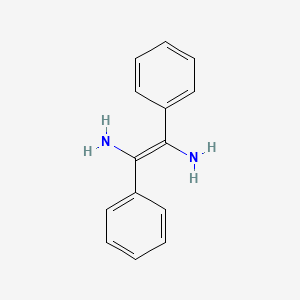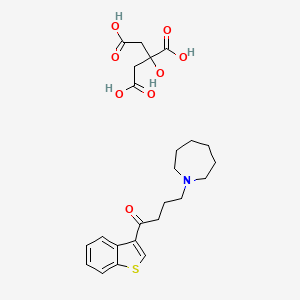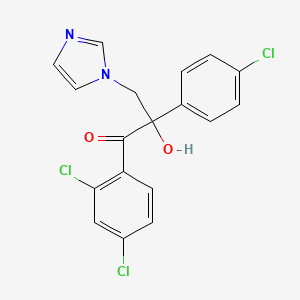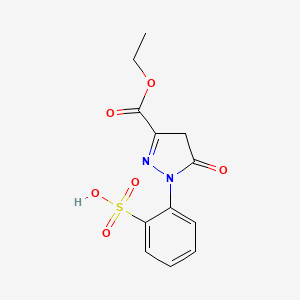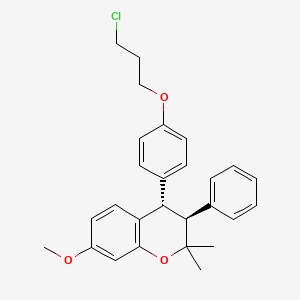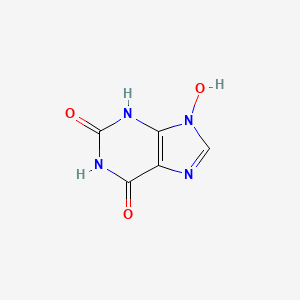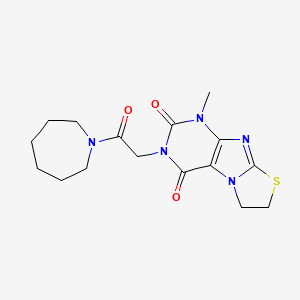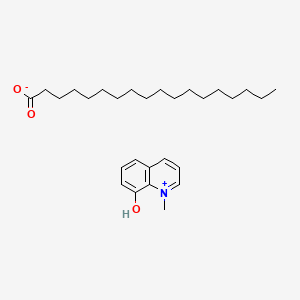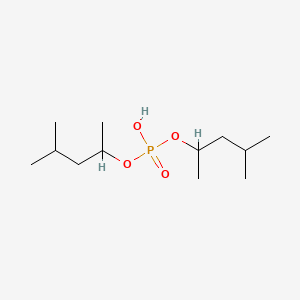
Di(1,3-dimethylbutyl) hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(1,3-dimethylbutyl) hydrogen phosphate is an organic phosphate compound with the chemical formula C12H27O4P and a molecular weight of 266.314141 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a 1,3-dimethylbutyl group, making it a valuable compound in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(1,3-dimethylbutyl) hydrogen phosphate typically involves the reaction of 1,3-dimethylbutanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-dimethylbutanol+phosphoric acid→di(1,3-dimethylbutyl) hydrogen phosphate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
化学反应分析
Types of Reactions
Di(1,3-dimethylbutyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives , while substitution reactions can produce various alkyl or acyl phosphates .
科学研究应用
Di(1,3-dimethylbutyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
作用机制
The mechanism of action of di(1,3-dimethylbutyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors . The phosphate group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved in its action include phosphate metabolism and signal transduction .
相似化合物的比较
Similar Compounds
- Diethyl hydrogen phosphate
- Dimethyl hydrogen phosphate
- Dibutyl hydrogen phosphate
Comparison
Di(1,3-dimethylbutyl) hydrogen phosphate is unique due to its 1,3-dimethylbutyl group , which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity , solubility , and biological activity , making it suitable for specialized applications.
属性
CAS 编号 |
84196-07-6 |
|---|---|
分子式 |
C12H27O4P |
分子量 |
266.31 g/mol |
IUPAC 名称 |
bis(4-methylpentan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,13,14) |
InChI 键 |
YGTBMOOSDOYPEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)OP(=O)(O)OC(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


